Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h10H,3-5H2,1-2H3 |
InChI Key |
STADVRDLESNYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1CCNC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylimidazole with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations at Position 1 (Ester Group)
- Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride Molecular Formula: C₉H₁₅Cl₂N₃O₂ (vs. C₉H₁₃N₃O₂ for the methyl analog). Key Differences: The ethyl ester increases molecular weight (268.138 vs. 209.22 for methyl ester) and alters solubility. Synthesis: Prepared via oxidation of methylthio precursors and subsequent hydride reduction, a method adaptable to methyl analogs with modified reagents .
Substituent Variations at Position 3
- Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Impact of Trifluoromethyl Group: The CF₃ group enhances lipophilicity (logP ~2.5 vs. The electron-withdrawing nature of CF₃ may also modulate reactivity in electrophilic substitution reactions .
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Core Modifications and Salt Forms
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
- Retagliptin Phosphate Complex Derivatives: Incorporates the core structure as part of a DPP-4 inhibitor, with additional substituents like a trifluoromethyl group and an aminophenyl moiety. This highlights the scaffold’s adaptability in targeting enzymes through strategic substitutions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 734531-00-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties, effects on the central nervous system (CNS), and other pharmacological activities.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. The specific synthetic route may vary depending on the desired purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.50 |
| Candida albicans | 0.75 |
These results indicate that the compound is particularly effective against Gram-negative bacteria and certain fungi.
CNS Effects
The compound has been investigated for its effects on the central nervous system. It acts as an orexin receptor antagonist, which could have implications for sleep disorders and stress-related conditions. Studies have shown that it can:
- Decrease alertness and locomotion.
- Increase time spent in REM and NREM sleep.
- Enhance memory function in animal models.
These findings suggest a potential therapeutic role in treating insomnia and cognitive dysfunctions.
Case Studies
A notable case study involved the administration of this compound in a rat model of post-traumatic stress disorder (PTSD). The results indicated a significant reduction in PTSD symptoms when compared to control groups.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as DNA gyrase and MurD. These studies revealed strong binding affinities and interactions that are crucial for its antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
